1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common approach is to start with the preparation of the intermediate compounds through a series of reactions including alkylation, acylation, and cyclization. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Substituting agents: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- **3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- **1,3-diaminopropane
Uniqueness
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-16-32-21-13-12-20(17-18(21)2)24(29)22-23(19-10-7-6-8-11-19)28(26(31)25(22)30)15-9-14-27(3)4/h5-8,10-13,17,23,29H,1,9,14-16H2,2-4H3/b24-22+ |
InChI Key |
UWVCKKVSCANHDC-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)OCC=C |
Origin of Product |
United States |
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